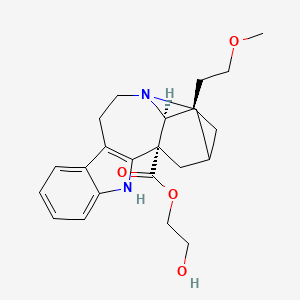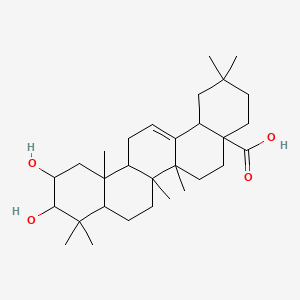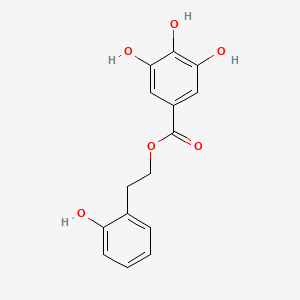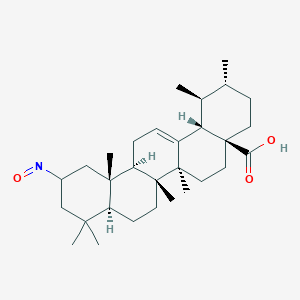![molecular formula C14H9N3O2 B10841773 2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B10841773.png)
2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furan-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one is a heterocyclic compound that features a fused ring system combining furan, pyrazole, and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furan-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one typically involves multi-component reactions (MCRs), which are efficient and environmentally friendly. One common method is the Groebke–Blackburn–Bienaymé reaction, which involves the reaction of an aldehyde, an isocyanide, and a heterocyclic compound containing an amidine fragment in the presence of various catalysts . For instance, the use of cerium(III) chloride heptahydrate (CeCl3·7H2O) as a catalyst in ethanol at reflux for 2 hours can yield the desired compound in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of multi-component reactions and the use of efficient catalysts can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furan-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinazoline moiety can be reduced to form dihydroquinazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and quinazolinones.
Reduction: Dihydroquinazolines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Furan-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly against the COVID-19 main protease.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Furan-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the COVID-19 main protease by binding to the active site and preventing the protease from processing viral polyproteins . The compound’s structure allows for hydrogen bonding, hydrophobic interactions, and halogen bonding, which contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-c]quinazolines: These compounds share the pyrazoloquinazoline core but may have different substituents on the rings.
Imidazo[1,5-c]quinazolines: Similar fused ring systems but with an imidazole ring instead of a furan ring.
Quinazolinones: Compounds with a quinazoline core but lacking the fused pyrazole and furan rings.
Uniqueness
2-Furan-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and make it a valuable scaffold for drug development.
Propriétés
Formule moléculaire |
C14H9N3O2 |
|---|---|
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
2-(furan-2-yl)-6H-pyrazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C14H9N3O2/c18-14-15-10-5-2-1-4-9(10)12-8-11(16-17(12)14)13-6-3-7-19-13/h1-8H,(H,15,18) |
Clé InChI |
HWHAANIZIAJOCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC(=NN3C(=O)N2)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethyl-4-(furan-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B10841690.png)
![2-Ethyl-4-(furan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B10841695.png)


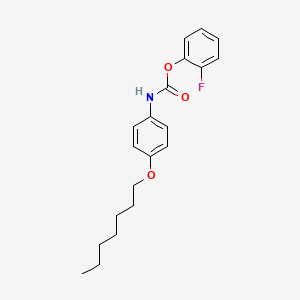

![Thiazole, 2-ethynyl-4-[2-(3-fluorophenyl)ethynyl]-](/img/structure/B10841715.png)
